molecular formula C20H20FN3O4S B2673292 8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-43-5

8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2673292
CAS No.: 1021081-43-5
M. Wt: 417.46
InChI Key: ABXYMVBSFIMIFU-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule characterized by a spirocyclic hydantoin core (1,3,8-triazaspiro[4.5]decane-2,4-dione) with substitutions at positions 3 and 6. The 3-position is occupied by a 4-fluorobenzyl group, while the 8-position features a benzenesulfonyl moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 2.1) and a polar surface area of ~75.4 Ų, which may influence its pharmacokinetic profile .

Properties

IUPAC Name

8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-16-8-6-15(7-9-16)14-24-18(25)20(22-19(24)26)10-12-23(13-11-20)29(27,28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYMVBSFIMIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the benzenesulfonyl and fluorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is highly versatile, with modifications at positions 3 and 8 driving pharmacological specificity. Below is a comparative analysis of key analogs:

Compound Name Position 8 Substituent Position 3 Substituent Key Biological Activity Reference
Target Compound Benzenesulfonyl 4-Fluorobenzyl Hypothesized: PHD inhibition*
8-(3-Fluorobenzenesulfonyl) analog 3-Fluorobenzenesulfonyl 4-Fluorobenzyl Unknown (structural analog)
TTDD (7,7,9,9-Tetramethyl derivative) N/A (spiro core) Methyl groups Antibacterial (N-halamine activity)
HIF PHD Inhibitors (e.g., from [11]) Benzyl, substituted phenyl groups Alkyl/acyl chains Pan-HIF PHD inhibition (anemia)
WASp-targeting SMC #13 2,3-Dihydro-1H-inden-2-yl 4-Methoxybenzyl WASp degradation (anticancer)

Notes:

  • HIF PHD Inhibitors : Substitutions at position 8 with aryl groups (e.g., benzyl) optimize potency against PHD enzymes, critical for erythropoietin upregulation .
  • WASp-targeting SMC #13 : Bulky substituents at position 8 (e.g., indenyl) confer specificity for WASp degradation in hematopoietic cancers .

Pharmacological and Functional Comparisons

  • HIF PHD Inhibition : Analogs with 8-aryl groups (e.g., 8-benzyl) exhibit IC₅₀ values <100 nM for PHD2, enhancing erythropoietin production in vivo . The target compound’s benzenesulfonyl group may sterically hinder PHD binding compared to smaller substituents.
  • Antibacterial Activity: TTDD (7,7,9,9-tetramethyl derivative) demonstrates rechargeable chlorination capacity, achieving >60% bacterial inactivation against S. aureus and E. coli .
  • CNS Targets : MDL 100,907 (a structurally distinct 5-HT2A antagonist) highlights the importance of fluorophenyl groups in CNS penetration . The target’s 4-fluorobenzyl group may similarly enhance brain exposure.

Biological Activity

The compound 8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23FN2O3SC_{21}H_{23}FN_2O_3S, with a molecular weight of approximately 402.5 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular communication.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Cardioprotective Effects : Research indicates that derivatives of triazaspiro[4.5]decane can protect cardiac cells from damage induced by oxidative stress and other harmful agents. For instance, a study demonstrated that these compounds could inhibit permeability transition pores in mitochondria, suggesting a protective role against cardiotoxicity associated with drugs like Oligomycin A .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This suggests potential applications in cancer therapeutics.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cardioprotection : In vitro experiments demonstrated that this compound could significantly reduce cell death in cardiac myocytes exposed to oxidative stress. The mechanism was linked to the inhibition of mitochondrial permeability transition pores .
  • Cancer Cell Line Studies : In assays involving various cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
CardioprotectiveInhibition of mitochondrial permeability transition
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePrevents neuronal cell death in neurodegenerative models

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